N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide
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Overview
Description
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide, also known as FPPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPPP is a piperidine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Mechanism of Action
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide acts as a dopamine transporter ligand and has been shown to bind with high affinity to the dopamine transporter. This binding results in the inhibition of dopamine reuptake, leading to increased dopamine levels in the synaptic cleft. This increased dopamine concentration can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including increased locomotor activity, increased dopamine release, and increased dopamine turnover. This compound has also been shown to have anxiolytic effects and can reduce the symptoms of anxiety in animal models.
Advantages and Limitations for Lab Experiments
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide has several advantages for lab experiments, including its high affinity for the dopamine transporter, its ability to increase dopamine levels in the synaptic cleft, and its anxiolytic effects. However, there are also limitations to its use, including its potential toxicity and its limited availability.
Future Directions
There are several future directions for research involving N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide, including the development of new drugs targeting the dopamine transporter, the investigation of its potential as a treatment for neurological disorders, and the exploration of its anxiolytic effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide has been synthesized through various methods, including the reaction of 1-(2-fluorophenyl)piperidin-3-amine with 3-chloromethylpiperidine-1-carboxylic acid tert-butyl ester, followed by deprotection of the tert-butyl ester. Another method involves the reaction of 1-(2-fluorophenyl)piperidin-3-amine with 3-(chloromethyl)piperidine-1-carboxylic acid methyl ester, followed by deprotection of the methyl ester.
Scientific Research Applications
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been studied for its potential as a dopamine transporter ligand and has been used in positron emission tomography (PET) imaging studies. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of various neurological disorders, including attention deficit hyperactivity disorder (ADHD) and Parkinson's disease. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs targeting the dopamine transporter.
properties
IUPAC Name |
N-[1-(2-fluorophenyl)piperidin-3-yl]-3-(hydroxymethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FN3O2/c19-16-7-1-2-8-17(16)21-9-4-6-15(12-21)20-18(24)22-10-3-5-14(11-22)13-23/h1-2,7-8,14-15,23H,3-6,9-13H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPHBKAOTRWOFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2CCCN(C2)C3=CC=CC=C3F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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